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5-Aminobicyclo[2.2.1]heptan-2-ol

Cat. No.: B3117491
CAS No.: 223595-57-1
M. Wt: 127.18 g/mol
InChI Key: VUTVKXUAPAJONV-UHFFFAOYSA-N
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Description

Background and Significance of Bicyclo[2.2.1]heptane Architectures

The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is a prominent structural motif in a multitude of natural products and synthetic compounds. fiveable.mersc.org Its rigid and strained bicyclic structure, composed of two fused cyclopentane (B165970) rings, imparts distinct conformational properties that are crucial in understanding more complex polycyclic molecules. fiveable.me This rigid skeleton serves as a valuable scaffold in asymmetric synthesis and catalysis. rsc.org

The unique three-dimensional arrangement of the bicyclo[2.2.1]heptane core influences the shape, stability, and reactivity of larger molecules, making it a significant area of study in drug design and materials science. fiveable.me The development of enantioselective methods to create functionalized bicyclo[2.2.1]heptanes is vital for both target-oriented and diversity-oriented synthesis of biologically important molecules. rsc.org

Overview of Amino Alcohol Functionalities in Synthetic Methodologies

Amino alcohols are a crucial class of organic compounds containing both an amine and a hydroxyl functional group. scbt.comalfa-chemistry.com This bifunctionality allows them to act as versatile intermediates in organic synthesis, participating in a wide array of chemical reactions. scbt.com They are fundamental in the construction of complex molecules and are particularly valued in the synthesis of natural products and pharmaceuticals. um.edu.my

Enantiomerically pure amino alcohols are especially important as building blocks for chiral molecules. um.edu.my They serve as precursors for chiral ligands and auxiliaries in asymmetric catalysis, a field focused on the selective synthesis of a specific stereoisomer. alfa-chemistry.comdiva-portal.org The ability of the amino and hydroxyl groups to coordinate with metal centers is a key feature in many catalytic systems. um.edu.my For instance, chiral amino alcohols are known to catalyze the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.org

Historical Development and Key Milestones in the Research of Cage-like Amino Alcohols

The study of amino alcohols incorporating cage-like structures, such as the bicyclo[2.2.1]heptane system, represents a specialized area of research. researchgate.netpleiades.onlineresearchgate.net The synthesis of these compounds often involves the aminolysis of corresponding cage-like epoxides. researchgate.net The rigid and defined stereochemistry of these caged amino alcohols makes them attractive candidates for use as ligands in asymmetric catalysis. researchgate.netpleiades.online

Research in this area has focused on the synthesis of various stereoisomers and the selective functionalization of the amino and hydroxyl groups. researchgate.netpleiades.online A significant application of these compounds is in the development of new chiral ligands for metal-catalyzed reactions, aiming to achieve high levels of enantioselectivity. rsc.orgresearchgate.net The unique three-dimensional structure of cage-like amino alcohols can create a well-defined chiral environment around a catalytic metal center, influencing the stereochemical outcome of a reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B3117491 5-Aminobicyclo[2.2.1]heptan-2-ol CAS No. 223595-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminobicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-2-5-1-4(6)3-7(5)9/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTVKXUAPAJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Aminobicyclo 2.2.1 Heptan 2 Ol and Its Chiral Congeners

Strategic Retrosynthetic Analysis of the Bicyclo[2.2.1]heptan-2-ol Core with Amino Functionality

A retrosynthetic analysis of 5-aminobicyclo[2.2.1]heptan-2-ol reveals several key disconnections that form the basis of the synthetic strategies discussed herein. The fundamental bicyclo[2.2.1]heptane core is most commonly constructed via a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. chemrxiv.orgresearchgate.netyoutube.com This powerful [4+2] cycloaddition establishes the bicyclic framework efficiently.

The primary synthetic challenges lie in the regio- and stereocontrolled installation of the amino and hydroxyl groups at the C-5 and C-2 positions, respectively. The disconnections can be approached in several ways:

Functional Group Interconversion (FGI): Starting from a pre-formed norbornane (B1196662) derivative, such as a norbornene carboxylic acid or a norbornanone, the amino and hydroxyl groups can be introduced through a series of functional group manipulations. nih.govresearchgate.net

Direct Functionalization of the Diels-Alder Adduct: The double bond in the initial norbornene adduct provides a handle for introducing the required functionalities. For instance, epoxidation followed by nucleophilic ring-opening is a common strategy.

Use of Functionalized Dienophiles: Employing a dienophile that already contains a precursor to the amino or hydroxyl group can streamline the synthesis.

Transformations of Related Bicyclic Scaffolds: Starting from a related cage-like structure, such as an azabicyclo[2.2.1]heptane derivative, and performing ring-opening or functional group manipulation can also lead to the target molecule. acs.orgnih.gov

The stereochemistry of the final product (endo/exo and R/S configurations) is a critical consideration, and asymmetric approaches are often required to obtain enantiomerically pure congeners. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material like camphor (B46023). chemrxiv.orgscirp.org

Stereocontrolled Direct Synthetic Routes to this compound

The synthesis of specific stereoisomers of this compound necessitates precise control over the introduction of the amino and hydroxyl groups. Several methodologies have been developed to achieve this, often starting from readily available bicyclic precursors.

Enantioselective Approaches from Camphorquinone (B77051) and Derived Norbornanone Precursors

The natural chirality of camphor makes it an excellent starting material for the enantioselective synthesis of various norbornane derivatives. scirp.org A common strategy involves the use of camphorquinone, a dicarbonyl derivative of camphor.

One reported pathway begins with (+)-camphor, which is converted to camphorquinone. The camphorquinone can then be transformed into camphorquinone 3-oxime. Subsequent reduction of the oxime and ketone functionalities using a reducing agent like lithium aluminum hydride (LiAlH₄) yields stereoisomers of 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, which are chiral congeners of the target compound. orgsyn.org For example, the reduction of camphorquinone oximes has been shown to produce (2S)-(−)-3-exo-aminoisoborneol. orgsyn.org The stereochemical outcome of the reduction is highly dependent on the reaction conditions and the specific reagents used.

Table 1: Synthesis of Chiral Amino Alcohols from Camphor Derivatives
Starting MaterialKey IntermediateReagentProductKey FeaturesReference
(+)-CamphorCamphorquinone 3-oximeLiAlH₄ in THF(2S)-(−)-3-exo-AminoisoborneolStereospecific reduction of oxime and ketone. orgsyn.org
(1R,4S)-3,3-Dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneLithiated picolinen-BuLi, then hydrolysis (HCl)(1S,3S,4R)-3-Hydroxy-4,7,7-trimethyl-3-pyridin-2-ylmethylbicyclo[2.2.1]heptan-2-oneDiastereoselective addition to a protected camphorquinone derivative. scirp.org

Asymmetric Reductive Amination Pathways

Reductive amination is a powerful and direct method for forming C-N bonds, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. mdpi.comorganic-chemistry.org For the synthesis of this compound, this strategy can be applied to a suitable keto-alcohol or amino-ketone precursor derived from the norbornane framework.

A general approach involves the reductive amination of a bicyclo[2.2.1]heptan-2-one derivative. For instance, a protected 5-hydroxybicyclo[2.2.1]heptan-2-one could be reacted with an ammonia (B1221849) source or a primary amine, followed by reduction. The choice of reducing agent, such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation, is crucial for achieving the desired stereoselectivity. organic-chemistry.orgnih.govgoogle.com Asymmetric versions of this reaction can employ chiral catalysts or auxiliaries to induce enantioselectivity, providing access to specific chiral isomers of the target amino alcohol. While general methods for reductive amination are well-established, specific applications to the this compound scaffold often require tailored conditions to control the regio- and stereochemistry. For example, transfer hydrogenation in the presence of an iridium catalyst and a formate (B1220265) donor is a modern approach for stereoselective reductive amination. mdpi.comgoogle.com

Regio- and Stereoselective Aminolysis of Bicyclic Epoxides

The ring-opening of epoxides with amines is a classic and highly effective method for the synthesis of β-amino alcohols. researchgate.net In the context of the bicyclo[2.2.1]heptane system, this approach typically starts with the epoxidation of norbornene or a derivative. The resulting epoxide, usually exo-2,3-epoxynorbornane, can then be opened by an amine.

The reaction's outcome is governed by the principles of SN2 reactions, where the amine nucleophile attacks one of the epoxide carbons, leading to inversion of configuration at the point of attack. stackexchange.comyoutube.com The regioselectivity of the attack (at C-2 vs. C-3) and the stereoselectivity (attack from the exo or endo face) are critical. For an unsubstituted exo-2,3-epoxynorbornane, attack by an amine typically occurs at the less sterically hindered carbon, and the reaction proceeds with anti-stereochemistry, resulting in a trans-amino alcohol. The use of catalysts can influence the regioselectivity and reaction rate. libretexts.orgmasterorganicchemistry.com

Table 2: Representative Aminolysis of Bicyclic Epoxides
Epoxide SubstrateAmine NucleophileConditionsProduct TypeKey FeaturesReference
exo-2,3-EpoxynorbornaneVarious aminesAcid or base catalysistrans-3-Aminobicyclo[2.2.1]heptan-2-olSN2-type ring-opening with anti-stereochemistry. libretexts.orgmasterorganicchemistry.com
Racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one-Genetically engineered Saccharomyces cerevisiaeChiral epoxy-alcoholsKinetic resolution via asymmetric carbonyl reduction. lu.se

Transformations from Bi- and Polycyclic Cage-Like Amines

An alternative synthetic route involves starting with a pre-existing bicyclic amine and introducing the hydroxyl functionality. A notable example is the use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-one as a versatile intermediate. acs.orgnih.govepa.gov This chiral ketone can be synthesized via asymmetric desymmetrization. acs.org

Reduction of the ketone at a low temperature can proceed with high diastereoselectivity to yield the corresponding 7-azabicyclo[2.2.1]heptan-2-ol. acs.org This chiral amino alcohol template can then be further elaborated. For instance, it has been used as a precursor in the synthesis of various aminocyclitols, demonstrating its utility as a constrained chiral building block. acs.orgnih.gov The transformation of these cage-like amines into the desired amino alcohols showcases the power of using rigid scaffolds to control stereochemistry in subsequent synthetic steps.

Development of Diverse Derivatization Strategies for this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of derivatization strategies. These transformations are key to incorporating this unique scaffold into more complex target molecules.

N-Acylation and N-Alkylation: The primary amino group can be readily acylated with acid chlorides or activated carboxylic acids to form amides. It can also undergo alkylation reactions. For instance, the amine has been used to form complex heterocyclic structures, such as substituted purines, which are of interest as potential P2Y receptor ligands. nih.gov

O-Esterification: The hydroxyl group can be esterified to introduce various functionalities. For example, reaction with 2-methylpropanoic acid chloride yields 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate. vulcanchem.com

Formation of Nucleoside Analogues: A significant application of this amino alcohol is in the synthesis of carbocyclic nucleoside analogues. researchgate.net The amino group can be used to build a pyrimidine (B1678525) or purine (B94841) base, while the hydroxyl group mimics the sugar's hydroxyl moiety. The rigid bicyclic frame serves to lock the "sugar" pucker in a specific conformation, which is valuable for studying enzyme-substrate interactions. nih.govresearchgate.net For example, (1R,2R,3R,4R,5S,6R)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol has been prepared and reacted to form thymine (B56734) analogues. researchgate.net

Selective Functionalization of the Hydroxyl Group

The hydroxyl group in this compound offers a prime site for modification, enabling the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological interactions.

Esterification of the hydroxyl group is a common strategy to enhance lipophilicity and influence the pharmacokinetic profile of derivatives. This transformation is typically achieved by reacting the amino alcohol with an appropriate acyl chloride or carboxylic acid under basic conditions. For instance, the reaction of 5-aminonorbornan-2-ol with 2-methylpropanoic acid chloride in the presence of a base like triethylamine (B128534) yields 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate. vulcanchem.com

Table 1: Examples of Esterification Reactions
Reactant 1Reactant 2ProductReaction Condition
5-aminonorbornan-2-ol2-methylpropanoic acid chloride5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoateBase (e.g., triethylamine)

Controlled oxidation of the secondary alcohol in this compound can lead to the corresponding ketone, 5-aminobicyclo[2.2.1]heptan-2-one. This ketone serves as a key intermediate for further synthetic elaborations, such as the introduction of new substituents at the C2 position. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. For example, pyridinium (B92312) dichromate is a reagent that has been used for the oxidation of similar bicyclic alcohols. researchgate.net

Selective Functionalization of the Amino Group

The primary amino group of this compound is a versatile handle for introducing a wide array of substituents, significantly impacting the molecule's basicity, nucleophilicity, and biological target interactions.

N-alkylation introduces alkyl groups to the nitrogen atom, which can be accomplished using alkyl halides or via reductive amination. N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, forms an amide bond. This modification is crucial in the synthesis of many biologically active compounds. For example, N-acylated derivatives of similar bicyclic amino alcohols have been explored for their potential as ligands in asymmetric synthesis. mdpi.com

The reaction of the primary amine with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. ambeed.com This reversible reaction provides a dynamic covalent approach to building more complex molecular architectures. Amide formation, a fundamental reaction in organic synthesis, is readily achieved by coupling the amino group with carboxylic acids or their activated derivatives. This linkage is a cornerstone of many pharmaceutical compounds and peptidomimetics.

Table 2: Functionalization of the Amino Group
Reaction TypeReactantsFunctional Group Formed
N-AlkylationThis compound + Alkyl HalideSecondary or Tertiary Amine
N-AcylationThis compound + Acyl ChlorideAmide
Imine FormationThis compound + Aldehyde/KetoneImine (Schiff Base)
Amide FormationThis compound + Carboxylic AcidAmide

Strategic Protecting Group Implementations for Amine and Hydroxyl Moieties

In multi-step syntheses involving this compound, the selective protection of the amino and hydroxyl groups is often necessary to prevent unwanted side reactions. organic-chemistry.org The choice of protecting groups is critical and depends on their stability to the reaction conditions of subsequent steps and the ease of their removal.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which form carbamates. organic-chemistry.org The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) (Bn) ethers. ug.edu.pl The selection of an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is a powerful tool in the synthesis of complex derivatives of this compound. organic-chemistry.org For instance, a Boc-protected amine can be deprotected with acid while a benzyl-protected alcohol remains intact, allowing for selective functionalization of the amine. organic-chemistry.orgug.edu.pl

Table 3: Common Protecting Groups
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
BenzyloxycarbonylCbzHydrogenolysis (e.g., H2, Pd/C)
Hydroxyltert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)
BenzylBnHydrogenolysis (e.g., H2, Pd/C)

Elucidating the Chemical Reactivity and Transformation Pathways of 5 Aminobicyclo 2.2.1 Heptan 2 Ol

Mechanistic Investigations of Intramolecular Cyclization Reactions

The spatial proximity of the amino and hydroxyl groups on the bicyclo[2.2.1]heptane skeleton facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The stereochemical orientation of the functional groups is a critical determinant of the feasibility and outcome of these reactions.

Intramolecular cyclization can be induced by activating either the hydroxyl or the amino group. For instance, conversion of the hydroxyl group into a good leaving group, such as a tosylate, would render the adjacent carbon atom susceptible to nucleophilic attack by the internal amino group. This process would result in the formation of a new nitrogen-containing heterocyclic ring fused to the bicyclic system. The mechanism involves an initial activation step, followed by an intramolecular SN2 reaction. The stereochemistry at the carbon bearing the leaving group will be inverted during this process.

Conversely, under different conditions, the amino group could be the focus of modification to facilitate cyclization. For example, diazotization of the amino group would generate a highly unstable diazonium salt, which could then be displaced by the neighboring hydroxyl group in an intramolecular fashion.

The reaction of 1,2-amino alcohols with aldehydes or ketones to form oxazolidines is a well-established transformation. mdpi.comwikipedia.org In the case of 5-Aminobicyclo[2.2.1]heptan-2-ol, this condensation reaction would proceed through the initial formation of an imine or a hemiaminal, followed by a rapid intramolecular cyclization involving the hydroxyl group. This reaction is typically reversible and can be catalyzed by either acid or base.

The mechanism for oxazolidine (B1195125) formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, leading to a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of the five-membered oxazolidine ring. The rigidity of the bicyclo[2.2.1]heptane backbone would likely influence the stereochemical outcome of this cyclization.

Table 1: Hypothetical Intramolecular Cyclization Reactions of this compound

Reaction TypeReagents and ConditionsExpected Product Class
Intramolecular N-Alkylation1. p-Toluenesulfonyl chloride, pyridine (B92270) 2. Non-nucleophilic baseBridged N,O-heterocycle
Oxazolidine FormationAldehyde (R-CHO) or Ketone (R₂C=O), mild acid catalystFused oxazolidine derivative

Exploration of Skeletal Rearrangements within the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane skeleton is notoriously prone to skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. researchgate.netacs.org Such rearrangements are driven by the relief of the inherent ring strain of the bicyclic system. In the context of this compound, treatment with a strong, non-nucleophilic acid could lead to the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a secondary carbocation.

This carbocation would be susceptible to a Wagner-Meerwein rearrangement, which involves the migration of a neighboring carbon-carbon sigma bond. This 1,2-shift of a bond would result in a new, potentially more stable, bicyclic framework. The regiochemistry of the rearrangement would be governed by the relative stability of the resulting carbocation. For instance, a rearrangement that leads to a tertiary carbocation would be favored over one that results in another secondary carbocation. The final rearranged product would be formed upon trapping of the new carbocation by a nucleophile present in the reaction medium.

Reactivity Studies with Electrophilic and Nucleophilic Reagents

The amino and hydroxyl groups of this compound are expected to exhibit their characteristic reactivity towards a variety of electrophilic and nucleophilic reagents. libretexts.orgquora.comsarthaks.commasterorganicchemistry.commsu.edu

The primary amino group, being nucleophilic, will readily react with a range of electrophiles. For example, it can be acylated by acid chlorides or anhydrides to form amides, alkylated by alkyl halides to yield secondary and tertiary amines, and can react with sulfonyl chlorides to produce sulfonamides.

The secondary hydroxyl group can also act as a nucleophile, for instance, in esterification reactions with carboxylic acids or their derivatives. Under basic conditions, it can be deprotonated to form an alkoxide, a much stronger nucleophile, which can then participate in reactions such as the Williamson ether synthesis. Furthermore, the hydroxyl group can be oxidized to a ketone using standard oxidizing agents. It can also be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions at that carbon center.

Table 2: Expected Reactivity of this compound with Various Reagents

Functional GroupReagent TypeExample ReagentExpected Product
Amino GroupAcylating AgentAcetyl ChlorideAmide
Amino GroupAlkylating AgentMethyl IodideSecondary/Tertiary Amine
Amino GroupSulfonylating Agentp-Toluenesulfonyl ChlorideSulfonamide
Hydroxyl GroupAcylating AgentAcetic AnhydrideEster
Hydroxyl GroupAlkylating Agent (via alkoxide)Sodium Hydride, then Methyl IodideEther
Hydroxyl GroupOxidizing AgentPyridinium (B92312) Chlorochromate (PCC)Ketone

Applications of 5 Aminobicyclo 2.2.1 Heptan 2 Ol in Asymmetric Catalysis and Organic Synthesis

Design and Utilization of 5-Aminobicyclo[2.2.1]heptan-2-ol as a Chiral Ligand in Transition Metal Catalysis

Derivatives of the bicyclo[2.2.1]heptane framework are widely used in the design of chiral ligands for transition-metal catalysis. rsc.org These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.

The effectiveness of chiral ligands derived from the bicyclo[2.2.1]heptane skeleton, such as those originating from camphor (B46023), is highly dependent on their specific structure. Research has shown that modifications to the ligand's architecture directly influence the stereochemical course of a reaction. For instance, in the synthesis of 1,4-amino alcohols with a norbornane (B1196662) backbone, the nature of the substituent on the amine is critical. Studies on the asymmetric diethylzinc (B1219324) addition to benzaldehyde (B42025) revealed that aryl- and tosyl-substituted chiral ligands exhibited the highest selectivities, achieving up to 97% enantiomeric excess (ee). metu.edu.tr In contrast, other derivatives showed varied levels of success, highlighting a clear structure-activity relationship. metu.edu.trresearchgate.net The rigidity of the camphor-derived bornane skeleton is a key feature, leading to the successful development of practical and versatile chiral auxiliaries like the bornane- researchgate.netmetu.edu.tr-sultam. iupac.org

A benchmark reaction for testing the efficacy of new chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde. Numerous studies have employed chiral 1,4-amino alcohols with a norbornene or norbornane backbone, derived from the bicyclo[2.2.1]heptane framework, as catalysts for this transformation. researchgate.netresearchgate.net These ligands, often synthesized from (+)-camphor or (-)-fenchone, have demonstrated the ability to produce chiral secondary alcohols with moderate to high enantioselectivity. scirp.org For example, a chiral ligand derived from a cis-hemiester with a norbornene backbone achieved an enantioselectivity of 88% ee in the diethylzinc addition to benzaldehyde. metu.edu.trresearchgate.netscispace.com The choice of substituents on the amino alcohol ligand plays a crucial role in determining the level of enantiomeric excess.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using Norbornene-Backbone Ligands. researchgate.net Data sourced from a study on asymmetric synthesis of 1,4-amino alcohol ligands.

LigandYield (%)ee (%)
Ligand 58015 (S)
Ligand 78588 (S)
Ligand 97530 (S)

Table 2: Performance of Camphor-Based Aminodiol Ligands in Diethylzinc Addition to Benzaldehyde. scirp.org Results from utilizing various camphor-derived amino alcohols and aminodiols as ligands.

LigandTime (h)Yield (%)ee (%)Configuration
Ligand 6248335R
Ligand 7248531R
Ligand 12248838R
Ligand 13248633R
Ligand 19b248445R

The bicyclo[2.2.1]heptane core is a privileged structural motif found in numerous natural products and pharmaceuticals. rsc.orgsemanticscholar.org The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent method for constructing this framework. researchgate.net Organocatalysis has enabled formal [4+2] cycloaddition reactions that provide rapid and highly enantioselective access to a variety of functionalized bicyclo[2.2.1]heptane-1-carboxylates under mild conditions. rsc.orgrsc.orgresearchgate.net These methods, which can be mechanistically distinct from traditional metal catalysis, often utilize hydrogen-bond catalysis to achieve high stereocontrol. semanticscholar.org The development of these enantioselective approaches is crucial for both target-oriented and diversity-oriented synthesis of biologically important molecules containing the bicyclo[2.2.1]heptane scaffold. rsc.orgsemanticscholar.org

Beyond nucleophilic additions and cycloadditions, ligands and auxiliaries based on the bicyclo[2.2.1]heptane framework have been employed in a range of other stereoselective transformations. For example, camphor-derived auxiliaries have proven effective in controlling stereochemistry in Michael additions, Baylis-Hillman reactions, cyclopropanations, and Pauson-Khand reactions. thieme-connect.com Furthermore, chiral diamine ligands derived from this rigid structure have been successfully used in the asymmetric rearrangement of epoxides. The versatility of this scaffold allows for its application in diverse reaction types, including aldolizations, alkylations, brominations, and electrophilic "aminations". iupac.org

Exploitation as a Chiral Auxiliary in Diastereoselective Synthesis

The rigid bicyclo[2.2.1]heptane skeleton is a defining feature that makes its derivatives, particularly those derived from camphor, excellent chiral auxiliaries. iupac.org A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a stereoselective reaction, after which it can typically be recovered. researchgate.net The conformational rigidity of the camphor-derived bornane-10,2-sultam, for instance, has made it one of the most practical and successful auxiliaries in asymmetric synthesis. iupac.org These auxiliaries are instrumental in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netacs.org

Information regarding the specific development and application of this compound derivatives as chiral auxiliaries for the α,α-dialkylation of γ-oxo esters could not be sourced from the provided search results.

Evaluation in Organocatalytic Systems

Derivatives of this compound have been extensively evaluated as chiral ligands and organocatalysts, leveraging the rigid bicyclic framework to create a well-defined chiral pocket around the catalytic site. The evaluation of these systems focuses on their efficacy in inducing stereoselectivity in various organic transformations.

Asymmetric Reductions

Camphor-derived β-amino alcohols, which share the bicyclo[2.2.1]heptane skeleton, are precursors to highly effective oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones. The structure of the N-substituent on the amino alcohol has a profound impact on the stereoselectivity. Studies on the reduction of acetophenone (B1666503) using catalysts derived from these amino alcohols show that a primary amine (R=H) provides significantly higher enantiomeric excess (ee) compared to secondary amines with bulky N-substituents. arkat-usa.org This suggests that larger substituents may cause steric repulsion that destabilizes the preferred transition state, thereby diminishing the enantioselectivity. arkat-usa.org

N-Substituent (R) on Amino AlcoholProduct Enantiomeric Excess (% ee)
H84
n-Butyl11
iso-Butyl19
iso-Propyl13
Benzyl (B1604629)9

Bifunctional Amine-Thiourea Catalysis

The conversion of camphor-derived diamines into bifunctional thiourea (B124793) organocatalysts has proven to be a successful strategy. nih.govrsc.org These catalysts possess both a basic amine site (a Brønsted or Lewis base) and an acidic N-H site on the thiourea moiety. This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile in a reaction, often leading to high levels of stereocontrol. These catalysts have been evaluated in the Michael addition of various nucleophiles to nitroolefins. For example, camphor-derived diamines were converted to thiourea catalysts and tested in the reaction of dicarbonyl compounds to trans-β-nitrostyrene, achieving high enantioselectivity (up to 91.5:8.5 er). nih.gov The stereochemical outcome is highly dependent on the regio- and stereoisomeric structure of the diamine used. nih.gov

Catalyst Type (Diamine Precursor)NucleophileElectrophileEnantiomeric Ratio (er)
endo-1,3-Diamine Derived ThioureaAcetylacetonetrans-β-Nitrostyrene91.5:8.5
exo-(-)-Bornylamine Derived DiamineNitromethaneChalcone98% ee

Similarly, C1-symmetric chiral diamines synthesized from exo-(-)-bornylamine and Cbz-protected amino acids have been shown to efficiently catalyze the Michael addition of nitroalkanes to a wide range of enones, yielding products with up to 96% yield and 98% ee under mild conditions. nih.gov The evaluation of a library of such catalysts demonstrates how tuning the electronic and steric properties of the amino acid component can optimize the catalytic performance.

The development of bifunctional organocatalysts based on the bicyclo[2.2.1]heptane framework is an active area of research, with applications extending to the synthesis of non-natural amino acid derivatives and other complex chiral molecules. nih.govmdpi.com The rigid, predictable conformation of the bicyclic core makes it an ideal scaffold for designing next-generation organocatalysts. uni-giessen.de

Computational and Theoretical Studies on 5 Aminobicyclo 2.2.1 Heptan 2 Ol

Conformational Analysis and Stereochemical Preferences using Quantum Chemical Methods

The rigid bicyclo[2.2.1]heptane framework of 5-Aminobicyclo[2.2.1]heptan-2-ol inherently limits its conformational freedom. However, the stereochemical arrangement of the amino and hydroxyl substituents gives rise to several diastereomers. The principal isomers are the exo and endo configurations of the hydroxyl group at the C2 position, and for each of these, the amino group at C5 can also adopt different spatial orientations.

Quantum chemical methods are instrumental in determining the relative stabilities of these stereoisomers. Such calculations would typically involve geometry optimizations and frequency calculations to find the minimum energy conformations and to confirm they are true minima on the potential energy surface. The relative energies of the different isomers would dictate their expected population distribution at thermal equilibrium. For related bicyclic amino alcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. However, specific energetic data from such conformational analyses for this compound are not readily found in published studies.

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For this compound, DFT calculations would provide valuable insights into its chemical behavior. Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The HOMO energy is related to its electron-donating ability (nucleophilicity), while the LUMO energy relates to its electron-accepting ability (electrophilicity).

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, further identifying reactive centers.

While DFT has been applied to various bicyclo[2.2.1]heptane derivatives, a detailed table of these electronic structure descriptors specifically for the stereoisomers of this compound is not available in the surveyed literature. A predicted topological polar surface area (TPSA), a computationally derived property related to hydrogen bonding and polarity, has been reported for the molecule.

Table 1: Predicted Physicochemical and Computational Properties

Property Value Source
Molecular Formula C₇H₁₃NO ChemScene
Molecular Weight 127.18 g/mol ChemScene

Mechanistic Insights into Key Reactions involving this compound (e.g., Epoxide Aminolysis, Catalytic Cycles)

One of the primary synthetic routes to amino alcohols like this compound is the aminolysis of epoxides. The generally accepted mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) reaction where the amine attacks one of the carbon atoms of the oxirane ring. researchgate.net Computational studies of this process would involve locating the transition state structure and calculating the activation energy of the reaction. This would provide a deeper understanding of the reaction kinetics and the factors influencing regioselectivity.

For derivatives of this compound that are used as catalysts, for instance in the enantioselective addition of diethylzinc (B1219324) to aldehydes, computational modeling can be used to elucidate the catalytic cycle. researchgate.net Such studies would model the coordination of the catalyst to the reactants, the structures of key intermediates and transition states, and the energy profile of the entire catalytic process. This can reveal the origins of stereoselectivity. While the catalytic activity of its derivatives is known, detailed computational mechanistic studies for reactions directly involving this compound are not prominently featured in the literature.

Molecular Modeling Approaches in Ligand Design and Substrate-Catalyst Interactions

The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Molecular modeling plays a crucial role in this area. By creating computational models of the ligand coordinated to a metal center, chemists can predict how the ligand will influence the stereochemical outcome of a reaction.

These models can be used to:

Visualize the three-dimensional structure of the catalyst-substrate complex.

Identify steric and electronic interactions that control enantioselectivity.

Rationally design new ligands with improved catalytic performance.

Derivatives of this compound have been identified as effective catalysts, suggesting that their specific geometry is favorable for creating a chiral environment around a metal center. researchgate.net However, specific molecular modeling studies detailing the substrate-catalyst interactions for the parent this compound as a ligand are not extensively detailed in public research.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Aminobicyclo 2.2.1 Heptan 2 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed stereochemistry of bicyclo[2.2.1]heptane derivatives. The rigid nature of the norbornane (B1196662) skeleton results in distinct and predictable chemical shifts and coupling constants for its protons and carbons, which are highly sensitive to their stereochemical environment (exo vs. endo).

For the stereochemical assignment of 5-aminobicyclo[2.2.1]heptan-2-ol derivatives, both ¹H and ¹³C NMR spectroscopy are crucial. In ¹H NMR, the coupling constants (J-values) between vicinal protons provide valuable dihedral angle information, as described by the Karplus equation. For instance, the coupling between the bridgehead protons (H-1 and H-4) and the adjacent protons on the C-2, C-3, C-5, and C-6 positions can help differentiate between exo and endo isomers. Typically, a larger J-coupling is observed between protons in a cis-relationship.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of all proton and carbon signals and for confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining through-space proximity of protons, which is critical for distinguishing between exo and endo substituents. An NOE between a substituent and the bridgehead protons or the C-7 methylene (B1212753) protons can definitively establish its stereochemistry.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for the Bicyclo[2.2.1]heptane Core in Derivatives

Carbon AtomTypical Chemical Shift Range (ppm)Notes
C1 (Bridgehead)40 - 50
C270 - 80 (with -OH)Shift is highly dependent on the substituent.
C330 - 40
C4 (Bridgehead)40 - 50
C550 - 60 (with -NH₂)Shift is highly dependent on the substituent.
C630 - 40
C7 (Bridge)35 - 45

Note: These are approximate ranges based on data from various bicyclo[2.2.1]heptane derivatives and can vary significantly with substitution.

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Electron ionization (EI) mass spectrometry of the parent bicyclo[2.2.1]heptan-2-ol shows a characteristic fragmentation pattern that can be used as a reference. The molecular ion peak (M⁺) is often observed, and subsequent fragmentation can involve the loss of water (M-18), or cleavage of the bicyclic ring system. The fragmentation of the norbornane skeleton itself can lead to characteristic ions.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred to minimize fragmentation and clearly observe the protonated molecule [M+H]⁺. Predicted ESI-MS data for this compound hydrochloride suggests the formation of various adducts in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.10700126.6
[M+Na]⁺150.08894133.9
[M-H]⁻126.09244128.0
[M+NH₄]⁺145.13354152.9
[M+K]⁺166.06288131.8
[M+H-H₂O]⁺110.09698123.0

Data sourced from PubChem, predicted using CCSbase. beilstein-journals.org

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule or other precursor ions to induce fragmentation and obtain further structural information. The fragmentation patterns can help to confirm the connectivity of the amino and hydroxyl groups to the bicyclic core.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide valuable information about connectivity and stereochemistry in solution and the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study provides precise bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and the conformation of the molecule.

Although a crystal structure for the parent this compound is not publicly available, a study on a related derivative, N-(3-aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide, provides valuable insights into the geometry of the bicyclo[2.2.1]heptane framework. In this derivative, the bicyclo[2.2.1]heptane ring exists in its characteristic strained, boat-like conformation. The study confirmed the relative stereochemistry of the amino and sulfonamido groups.

The ability to obtain suitable single crystals is a prerequisite for this technique. For this compound, derivatization with a group that enhances crystallinity, such as a tosylate or a benzoyl group, can facilitate the growth of high-quality crystals suitable for X-ray analysis. The resulting crystal structure would definitively establish the exo or endo orientation of the amino and hydroxyl groups and provide a solid-state reference for comparison with computational models and solution-state NMR data.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules like the enantiomers of this compound. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For this compound, the chromophores present are the amino and hydroxyl groups. While these groups themselves have weak electronic transitions in the accessible UV region, derivatization with a chromophoric group, such as a benzoyl or naphthoyl group, can introduce a strong chromophore whose CD spectrum will be perturbed by the chiral environment of the bicyclic scaffold.

The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule using empirical rules (e.g., the octant rule for ketones) or by comparison with the spectra of structurally related compounds of known absolute configuration. Furthermore, theoretical calculations of CD spectra using time-dependent density functional theory (TD-DFT) can be compared with experimental spectra to provide a reliable assignment of the absolute configuration.

Future Perspectives and Emerging Research Directions for 5 Aminobicyclo 2.2.1 Heptan 2 Ol

Development of Sustainable and Green Synthetic Methodologies

The push towards environmentally benign chemical manufacturing necessitates a departure from traditional synthetic routes that often involve harsh conditions and stoichiometric reagents. For compounds like 5-Aminobicyclo[2.2.1]heptan-2-ol, the future lies in the adoption of green chemistry principles, such as atom economy and the use of biocatalysts.

Chemoenzymatic synthesis represents a highly promising green alternative. This approach combines the efficiency of chemical reactions with the high selectivity of enzymes. A potential pathway to chiral this compound could involve the use of ω-transaminases (ω-TAms), which are increasingly recognized as a "green alternative" for producing chiral amines. rsc.org These enzymes can asymmetrically aminate a ketone precursor, offering a direct route to the chiral amino group. Subsequently, a stereoselective reduction of the ketone functionality, catalyzed by a ketoreductase (KRED), could furnish the desired diastereomer of the amino alcohol. echemi.com This dual-enzyme approach could be performed in a concurrent or sequential cascade, minimizing waste and purification steps.

Another avenue for green synthesis involves improving upon existing chemical methods. Research into the synthesis of related N-substituted bicyclo[2.2.1]heptanols has demonstrated the use of sulfonic cation exchange catalysts, which are presented as a component of "ecologically clean production". myskinrecipes.com These solid acid catalysts are easily recoverable and reusable, reducing waste compared to homogeneous acid catalysts. A study on the synthesis of N-substituted bicyclo[2.2.1]heptanols from bicyclo[2.2.1]hept-2-ene derivatives reported high yields under these greener conditions. myskinrecipes.com

Table 1: Yields of Related N-Substituted Bicyclo[2.2.1]heptanols via Greener Catalysis This table presents data for structurally similar compounds synthesized using methods aligned with green chemistry principles.

CompoundYield (%)Melting Point (°C)Reference
3-(Diethylamin)bicyclo[2.2.1]heptane-2-ol81.857-59 myskinrecipes.com
3-(Piperidine-1-yl)bicyclo[2.2.1]heptane-2-ol70.183-85 myskinrecipes.com
3-(Morfoline-4-il)bicyclo[2.2.1]heptane-2-ol67.396-98 myskinrecipes.com
3-(Diethylamin)-5-methylbicyclo[2.2.1]-heptane-2-ol78.681-83 myskinrecipes.com

Exploration of Novel Catalytic Manifolds and Reaction Types

Beyond established methods, the exploration of novel catalytic systems is crucial for accessing this compound and its derivatives with greater efficiency and selectivity. A key area of development is the design of catalysts that can construct the bicyclic amino alcohol core in a single, streamlined operation.

One such innovative approach is the use of binary catalytic systems. For instance, an effective system combining an aminotriphenolate Al(III) complex with a bromide salt has been developed for the synthesis of related aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. researchgate.net This system operates via a proposed proton-relay mechanism, where the catalyst acts as both a Lewis acid and a proton shuttle, enabling cyclization with high diastereocontrol. researchgate.net Adapting such a manifold for the synthesis of this compound from an appropriate precursor could provide a powerful and atom-economical route.

Palladium-catalyzed reactions also offer significant potential. Methods for the stereoselective aminohydroxylation of alkenes have been developed, which could be applied to a bicyclo[2.2.1]heptene precursor to install the amino and hydroxyl groups simultaneously. nist.gov Furthermore, emerging techniques such as photocatalysis are enabling new transformations. Minisci-like reactions performed under photocatalytic conditions have been used to functionalize related bicyclic scaffolds, suggesting that light-driven methods could be employed to synthesize complex derivatives of the target compound. electronicsandbooks.com

Table 2: Emerging Catalytic Systems for Synthesizing Bicyclic Scaffolds

Catalytic SystemReaction TypeKey FeatureReference
Al(III) Complex / TBABIntramolecular CyclizationProton-relay mechanism for high diastereocontrol. researchgate.net
Palladium(II) ChlorideAminohydroxylationStereoselective installation of vicinal amino and hydroxyl groups. nist.gov
Photocatalysis (Minisci-like)C-H FunctionalizationMild conditions for introducing functional groups at bridgehead positions. electronicsandbooks.com

Integration into Complex Supramolecular Architectures

The unique structural characteristics of this compound make it a highly attractive building block for supramolecular chemistry and crystal engineering. Its rigid bicyclic skeleton provides a predictable and constrained geometry, while the amino and hydroxyl groups serve as robust hydrogen-bond donors and acceptors.

This potential is strongly supported by crystallographic studies of closely related molecules. For example, the crystal structure of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide reveals the formation of a one-dimensional supramolecular chain along the crystallographic b-axis. researchgate.net This ordered assembly is directed by a network of intermolecular N—H···O and N—H···N hydrogen bonds. researchgate.net This provides direct evidence that the aminobicycloheptane framework can effectively guide the formation of extended, predictable solid-state architectures.

Furthermore, the norbornane (B1196662) scaffold is recognized as an excellent template for inducing specific secondary structures in peptidomimetics. Norbornene-based dicarbonyl units have been shown to act as reverse-turn scaffolds, nucleating the formation of parallel β-sheets through self-assembly. acs.org Similarly, related oxanorbornane moieties are used as rigid β-turn inducers in the construction of biologically interesting molecules. researchgate.net Given these precedents, this compound is a prime candidate for incorporation into peptide backbones to enforce specific conformations, or for use as a chiral ligand in the design of complex metallosupramolecular assemblies.

Table 3: Hydrogen Bonding in a Related Aminobicycloheptane Crystal Structure Data from the crystal structure of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide.

Bond TypeInteractionSignificanceReference
IntramolecularN—H···NStabilizes the molecular conformation. researchgate.net
IntermolecularN—H···O (sulfonamide)Links molecules into a supramolecular chain. researchgate.net
IntermolecularN—H···N (amino)Contributes to the formation of a 12-membered synthon. researchgate.net

Advanced Mechanistic Probes through In Situ Spectroscopic Techniques and Kinetic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is essential for process optimization, improving yields, and controlling stereoselectivity. Future research will increasingly rely on advanced analytical techniques to probe these reaction pathways in real-time.

Kinetic studies are fundamental to this effort. By measuring reaction rates under varying conditions (e.g., catalyst loading, temperature, reactant concentration), a kinetic model of the process can be developed. Such models have been determined for the synthesis of related amino alcohols, providing insight into the probable reaction mechanism. myskinrecipes.com For example, investigating the effect of stirring speed helped to identify mass transfer limitations in a multiphasic reaction system for the synthesis of bicyclic chlorohydrins, a key intermediate. myskinrecipes.com

In situ spectroscopic techniques, such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR) and Raman spectroscopy, offer a window into the reacting system as it evolves. These methods allow for the real-time monitoring of reactant consumption, product formation, and the appearance of transient intermediates, without the need for quenching and sampling. For catalytic reactions, these techniques can provide invaluable information on the catalyst's active state and how it interacts with the substrate. Complementary use of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like COSY and NOESY, remains critical for confirming the regio- and stereochemistry of the final products, which is essential for validating any proposed mechanistic pathway. myskinrecipes.com

Table 4: Application of Mechanistic Probes in Bicyclic Amino Alcohol Synthesis

TechniqueInformation GainedImpact on ResearchReference
Kinetic AnalysisReaction rates, order of reaction, activation energy.Development of a kinetic model and optimization of process conditions. myskinrecipes.com
In Situ IR/RamanReal-time concentration profiles of reactants, products, and intermediates.Identification of transient species and catalyst active states.
NMR Spectroscopy (1H, 13C, 2D)Confirmation of molecular structure, stereochemistry, and regioselectivity.Elucidation of the final product structure and validation of mechanistic proposals. myskinrecipes.com
Control ExperimentsTesting the role of individual components in a catalytic system.Supports or refutes proposed mechanistic steps, such as proton-relays. researchgate.net

Q & A

Q. Why do NMR spectra vary between synthetic batches?

  • Troubleshooting :
  • Check for residual solvents (DMSO-d⁶ shifts: ~2.5 ppm) .
  • Use deuterated chloroform (CDCl₃) for consistent peak alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.